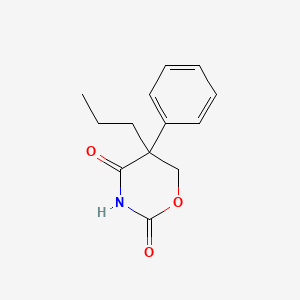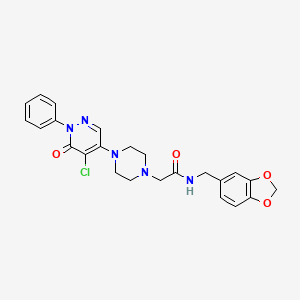
KRAS4b-IN-D14
説明
KRAS4b-IN-D14 is a specific inhibitor of oncogenic KRAS4b signaling which stabilizes the KRAS4b-PDEδ complex and remarkably decreases tumor size and triggered apoptosis of tumor cells.
科学的研究の応用
膵臓がん治療
KRAS4b-IN-D14は、最も攻撃的で化学療法に抵抗性のあるヒト悪性腫瘍の1つである膵管腺癌(PDAC)の治療において有望な結果を示しました . この化合物は、原発性PDAC細胞におけるK-Rasの活性化を抑制し、患者由来異種移植片における腫瘍の増殖を有意に抑制することが判明しました . シリコアプローチを用いて同定された小分子であるC14とP8との併用治療は、前臨床マウスPDACモデルにおいて強力な相乗的抗腫瘍効果を示しました .
AKTおよびERKシグナル伝達の阻害
This compoundは、K-RASの下流でAKTおよびERKシグナル伝達を阻害することが判明しており、特にPDAC細胞においてアポトーシスを引き起こします . この作用機序は、これらのシグナル伝達経路が重要な役割を果たす他のタイプの癌に適用できる可能性があります。
KRAS標的療法
This compoundは、KRAS標的療法に使用できる可能性があります。 KRASは、ヒト癌で最も頻繁に突然変異するがん遺伝子であり、これらの突然変異はKRASの正常な機能を阻害し、下流経路の持続的な活性化につながります . KRASG12C変異を共有結合的に標的とする画期的な発見により、KRAS標的療法に革命的な変化が起こりました .
併用療法
この化合物は、併用療法に使用できる可能性があります。 C14とP8との併用治療は、前臨床マウスPDACモデルにおいて強力な相乗的抗腫瘍効果を示しました . これは、this compoundは、他の薬物と併用して治療効果を高めるために使用できる可能性があることを示唆しています。
より効果的な治療アプローチの開発
この化合物は、PDACのより効果的な治療アプローチを開発するために使用できる可能性があります。 DNA合成阻害剤などのPDACの現在の治療法は、深刻な副作用があります . This compoundの使用は、より効果的で有害な副作用が少ない治療アプローチの開発につながる可能性があります。
研究ツール
This compoundは、癌の発症と進行におけるKRASの役割をより深く理解するための研究ツールとして使用できる可能性があります。 この化合物は、KRAS活性化とその下流シグナル伝達経路の阻害の影響を研究するために使用できます .
作用機序
Target of Action
KRAS4b-IN-D14, also known as N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4 yl)piperazin-1-yl]acetamide, is a specific inhibitor of oncogenic KRAS4b signaling . The primary target of this compound is the GTPase KRAS4b . KRAS4b is a key player in several signaling pathways that are crucial for cell survival, proliferation, and migration .
Mode of Action
This compound operates by stabilizing the KRAS4b-PDEδ complex . This compound binds to a shallow pocket on KRAS and associates with the lipid bilayer, thereby stabilizing KRAS in an orientation where the membrane occludes its effector-binding site . This unique mechanism of action reduces RAF binding and impairs the activation of RAF .
Biochemical Pathways
The stabilization of the KRAS4b-PDEδ complex by this compound affects the RAF/MEK/ERK mitogen-activated protein kinase (MAPK) cascade . This cascade is a key downstream signaling pathway of KRAS. By reducing RAF binding, the activation of this pathway is impaired, which in turn affects several cellular processes, including cell proliferation and survival .
Result of Action
This compound has shown significant effects on the viability of cancer cells. It induces cellular death via apoptosis and significantly decreases Ras-GTP activity . Furthermore, it has been observed to decrease the phosphorylation of AKT and ERK, key proteins in the PI3K and MAPK pathways respectively . These molecular and cellular effects contribute to its antineoplastic activity.
Action Environment
The action of this compound is influenced by the lipid composition of the cellular environment. The compound shows a cell-like, three-state diffusion on a complex 8-lipid bilayer . Phase separation in lipids favors the multi-state diffusion of KRAS4b, and the complex lipid composition favors RAS nanoclustering irrespective of nucleotide state . This suggests that the cellular lipid environment can significantly influence the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
The biochemical properties of KRAS4b-IN-D14 are largely defined by its interaction with the KRAS4b-PDE6δ complex. This complex is involved in the transport of KRAS4b to the plasma membrane, where it is released to activate various signaling pathways required for the initiation and maintenance of cancer . The stabilization of this complex by this compound prevents the activation of this GTPase, thereby inhibiting the signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. In vitro evaluation of this compound has shown that it reduces the viability of human pancreatic cancer cell lines, but not normal pancreatic cells . It induces cellular death via apoptosis and significantly decreases Ras-GTP activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves the stabilization of the KRAS4b-PDE6δ complex. This stabilization prevents the activation of the GTPase KRAS4b, thereby inhibiting the signaling pathways that it would normally activate . This includes a decrease in AKT and ERK phosphorylation, which are key components of these signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving pancreatic cancer cells. Over time, this compound has been shown to significantly reduce tumor growth in a mouse xenograft model
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. In a mouse xenograft model, this compound significantly reduced tumor growth
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with the KRAS4b-PDE6δ complex. PDE6δ is known to transport KRAS4b to the plasma membrane , and the stabilization of this complex by this compound could influence this transport process
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with the KRAS4b-PDE6δ complex. Given that PDE6δ transports KRAS4b to the plasma membrane , it is possible that this compound is also localized to this area
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O4/c25-23-19(14-27-30(24(23)32)18-4-2-1-3-5-18)29-10-8-28(9-11-29)15-22(31)26-13-17-6-7-20-21(12-17)34-16-33-20/h1-7,12,14H,8-11,13,15-16H2,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJIARNIXENJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C(=O)N(N=C4)C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


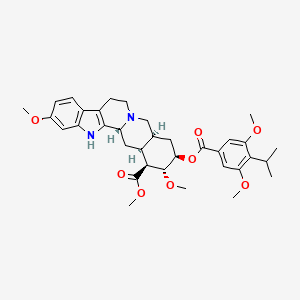
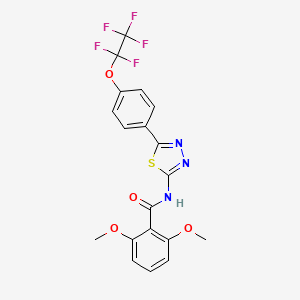
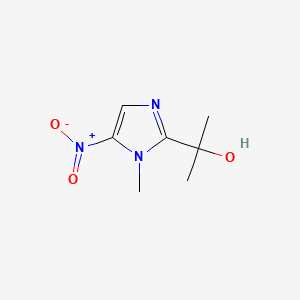

![(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1673692.png)
![Butanoic acid, 2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester, [1S-[1alpha,3beta,7beta,8beta(2S*,4S*),8abeta]]- (9CI)](/img/structure/B1673693.png)


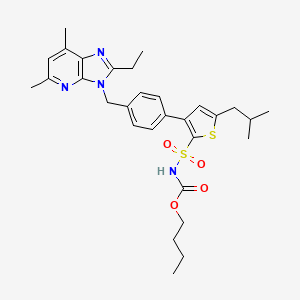
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)
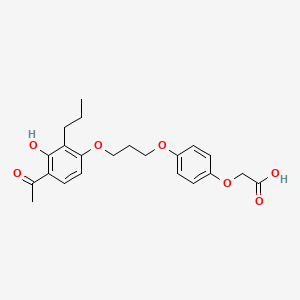
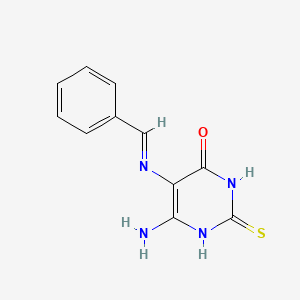
![4-[3-Amino-1-(4-hydroxyphenyl)butyl]-2-methylphenol](/img/structure/B1673709.png)
